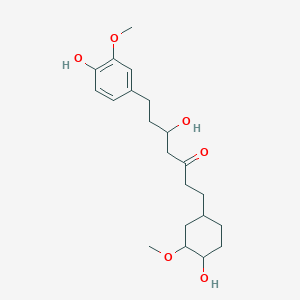
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one is a complex organic compound characterized by multiple hydroxyl and methoxy groups attached to a heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and phenyl intermediates, which are then coupled through a series of condensation and reduction reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxyphenylacetone: Shares similar functional groups but differs in the overall structure and backbone.
4-Hydroxy-3,5-dimethoxybenzoic acid: Contains similar methoxy and hydroxyl groups but has a benzoic acid core.
Uniqueness
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one is unique due to its heptanone backbone and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C21H32O6 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
5-hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C21H32O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5,9,11,15-16,19,21-22,24-25H,3-4,6-8,10,12-13H2,1-2H3 |
InChI-Schlüssel |
XMNDMZNXKHJPKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(CCC1O)CCC(=O)CC(CCC2=CC(=C(C=C2)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


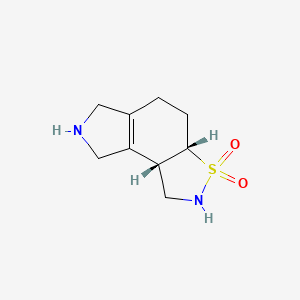
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
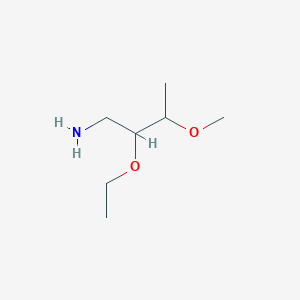
![7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13075915.png)
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)
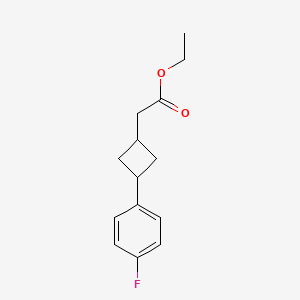
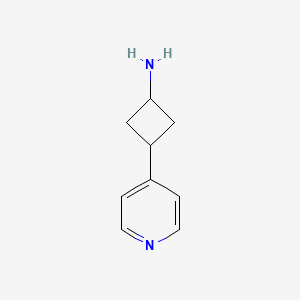


![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)
